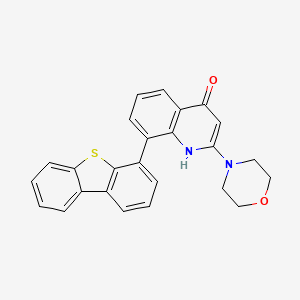

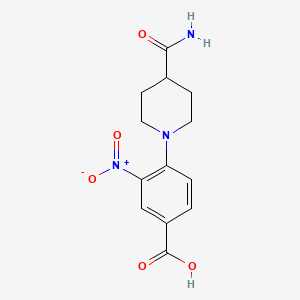

![molecular formula C13H17ClN2 B1317271 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 922510-74-5](/img/structure/B1317271.png)

6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride” is a biochemical used for proteomics research . It has been studied for its potential anti-tumor activity .

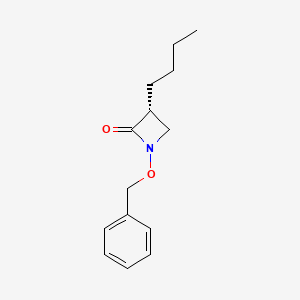

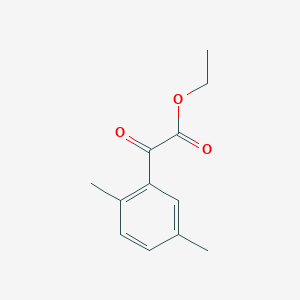

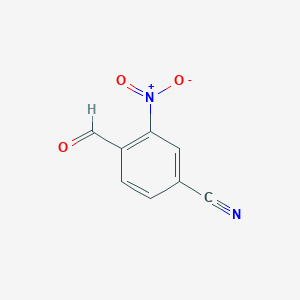

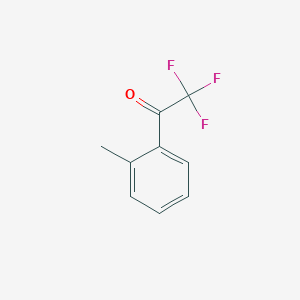

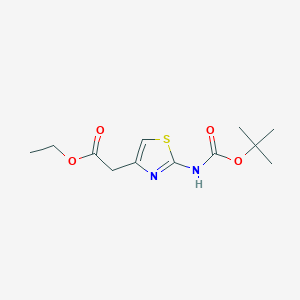

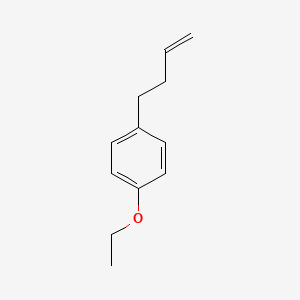

Synthesis Analysis

In previous research, a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs .Aplicaciones Científicas De Investigación

Calcium-Antagonist Activity

Compounds derived from 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, specifically the hydrogenated pyrido[4,3-b]indole derivatives, have demonstrated a broad spectrum of pharmacological activities, including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and neuroprotector properties. Notably, some derivatives have shown pronounced calcium-antagonist activity, which is crucial in various medical applications, particularly for cardiovascular health (Ivanov, Afanas'ev, & Bachurin, 2001).

Crystal and Molecular Structures

Studies have focused on the crystal and molecular structures of certain derivatives of 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride. These studies are pivotal for understanding the compound's interactions at the molecular level, which is beneficial for designing drugs with specific targets and minimal side effects (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).

Synthesis for Cardioprotective Agents

The compound has been used in the synthesis of labeled stobadine, a new cardioprotective agent. The specific labeling and synthesis methods are crucial for tracking the distribution and metabolism of the drug in biological systems, thus contributing to pharmacokinetic studies (Marko, Filip, Uhr'in, Trnovec, & Beneš, 1989).

Synthesis and Biological Evaluation

The compound has served as a precursor in synthesizing various derivatives with potential biological activities. Some derivatives have shown cytotoxic properties and have been evaluated against several tumor cell lines, indicating the compound's utility in cancer research (Costache, Nguyen, Guilbaud, Léonce, Pierré, Atassi, & Bisagni, 1998).

Potential in Optoelectronics

6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride derivatives have been utilized in synthesizing compounds with potential applications in optoelectronics. The detailed synthesis pathways and structural analyses contribute to the development of materials for optoelectronic devices (Maity & Pramanik, 2013).

Propiedades

IUPAC Name |

6,7-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-8-3-4-10-11-7-14-6-5-12(11)15-13(10)9(8)2;/h3-4,14-15H,5-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGRLVXDBPTTQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=C(N2)CCNC3)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.